molecular formula C11H17BrClNO B6361987 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240570-24-4

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride

Cat. No.: B6361987
CAS No.: 1240570-24-4
M. Wt: 294.61 g/mol
InChI Key: HGJFRRLISIYAEL-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is a halogenated phenolic compound characterized by a bromine substituent at the 4-position of the aromatic ring and an isobutylamino-methyl group at the 2-position. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-bromo-2-[(2-methylpropylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.ClH/c1-8(2)6-13-7-9-5-10(12)3-4-11(9)14;/h3-5,8,13-14H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJFRRLISIYAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC(=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a phenol derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acylated product is then reduced to form the corresponding alkyl derivative.

    Bromination: The alkyl derivative undergoes bromination using a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Amination: The brominated compound is then reacted with an amine, such as 2-methylpropylamine, to form the final product.

Industrial Production Methods

Industrial production of 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to modify the amino group or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenol derivatives, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride (2C-B)

  • Structure : A phenethylamine backbone with bromo (4-position) and methoxy (2,5-positions) groups.
  • Key Differences: Unlike the target compound, 2C-B lacks a phenol group and instead features methoxy substituents. The ethylamine chain in 2C-B contributes to its psychoactive properties via serotonin receptor agonism, while the target compound’s isobutylamino-methyl group may alter receptor binding kinetics .
  • Applications: Primarily used in neuropharmacology research as a hallucinogenic agent.

4-Bromo-2-(dimethylamino)benzoic Acid Hydrochloride

  • Structure: A benzoic acid derivative with bromo (4-position) and dimethylamino (2-position) groups.
  • Key Differences: The carboxylic acid group increases acidity compared to the phenol in the target compound. The dimethylamino group may enhance lipophilicity, influencing membrane permeability in drug design .
  • Applications : Utilized as a synthetic intermediate in medicinal chemistry.

2-Bromo-4-fluorobenzylamine Hydrochloride

  • Structure : A benzylamine derivative with bromo (2-position) and fluoro (4-position) substituents.
  • Key Differences: The benzylamine backbone and fluorine substituent improve metabolic stability compared to phenolic analogs. The bromine position (2 vs. 4) alters electronic effects on the aromatic ring .
  • Applications : Investigated in agrochemical and pharmaceutical synthesis.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Key Substituents
Target Compound ~278.6 (calc.) High (HCl salt) 4-Br, 2-(isobutylamino-methyl), phenol
2C-B 334.1 Moderate 4-Br, 2,5-OCH₃, phenethylamine
4-Bromo-2-(dimethylamino)benzoic acid HCl ~294.6 High (HCl salt) 4-Br, 2-N(CH₃)₂, carboxylic acid
2-Bromo-4-fluorobenzylamine HCl ~234.5 Moderate 2-Br, 4-F, benzylamine

Pharmacological and Chemical Behavior

  • Reactivity: The phenol group in the target compound may participate in hydrogen bonding, enhancing interactions with biological targets. In contrast, 2C-B’s methoxy groups increase lipophilicity, favoring blood-brain barrier penetration .
  • Stability : Hydrochloride salts generally exhibit improved shelf life. The fluorine in 2-bromo-4-fluorobenzylamine HCl may reduce oxidative metabolism .
  • Lumping Strategy: While structurally similar compounds (e.g., brominated aromatics) may share reaction pathways (e.g., electrophilic substitution), differences in functional groups (phenol vs. benzylamine) necessitate distinct reaction optimization .

Biological Activity

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound can be represented by the molecular formula C10H14BrNC_{10}H_{14}BrN and has a molecular weight of 232.13 g/mol. Its structure includes a brominated phenol moiety with a side chain containing a secondary amine. The synthesis typically involves the bromination of 2-(aminomethyl)phenol followed by alkylation with 2-methylpropylamine.

Biological Activity Overview

The biological activities of 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride can be summarized as follows:

  • Antitumor Activity : Preliminary studies indicate that related compounds exhibit significant anti-proliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). For instance, derivatives of similar structures have shown IC50 values ranging from 1.52 to 6.31 μM against these cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in tumor growth and bacterial pathogenesis. Compounds structurally related to 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride have demonstrated selective inhibition of CA IX over CA II, suggesting potential therapeutic uses in cancer treatment .
  • Antibacterial Properties : Some studies have reported that related compounds exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with significant inhibition percentages observed at concentrations around 50 μg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated cells compared to controls. This suggests that the compound may trigger programmed cell death pathways, which are crucial for effective cancer therapy .
  • Inhibition of Tumor Growth : By inhibiting carbonic anhydrases involved in pH regulation and metabolic processes within tumors, the compound may effectively hinder tumor growth and survival .
  • Antimicrobial Mechanisms : The inhibition of carbonic anhydrase in bacteria may disrupt their metabolic processes, leading to reduced growth and viability .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride:

  • Study on Antitumor Effects : A study evaluated the anti-proliferative effects of several benzenesulfonamide derivatives against breast cancer cell lines, revealing significant selectivity and potency for CA IX inhibitors .
  • Antibacterial Activity Assessment : Another research focused on evaluating the antibacterial properties against various strains, showing promising results with notable inhibition rates against S. aureus and other pathogens .

Data Summary Table

Biological ActivityObserved EffectReference
Antitumor ActivityIC50 values between 1.52 - 6.31 μM
Carbonic Anhydrase InhibitionSelective inhibition (CA IX over CA II)
Antibacterial ActivitySignificant inhibition against S. aureus
Induction of ApoptosisIncreased annexin V-FITC positivity

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